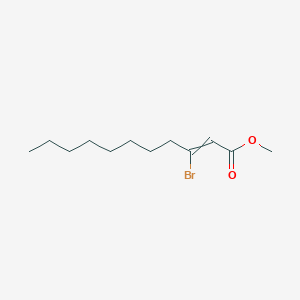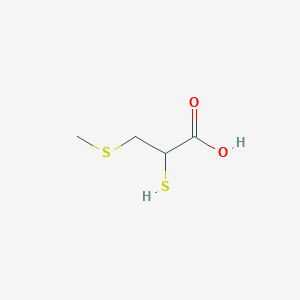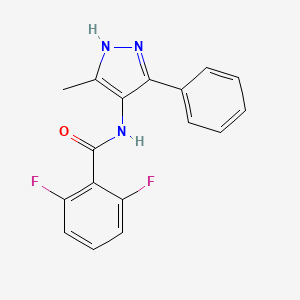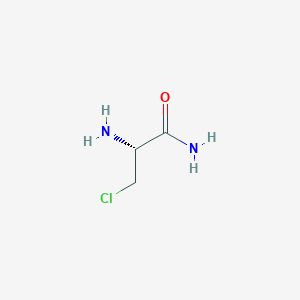
3-Chloro-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-L-alaninamide: is a chemical compound with the molecular formula C3H7ClN2O. It is a derivative of L-alanine, where a chlorine atom is substituted at the third position of the alanine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-L-alaninamide typically involves the chlorination of L-alanine derivatives. One common method is the reaction of L-serine with thionyl chloride to produce 3-chloro-L-alanine methyl ester hydrochloride, which can then be converted to this compound through further reactions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar chlorination techniques. The process includes dissolving L-alanine in methanol, adding a suitable chloride catalyst for esterification, followed by ammonolysis and subsequent purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-L-alaninamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: It can participate in redox reactions under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to produce corresponding acids and amines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation: Often carried out using oxidizing agents like potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution: Produces various substituted alanine derivatives.
Oxidation: Yields oxidized products such as carboxylic acids.
Reduction: Results in reduced amine derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-L-alaninamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in organic synthesis .
Biology: In biological research, it is used to study enzyme-substrate interactions and protein modifications. Its derivatives are often employed in the development of enzyme inhibitors .
Medicine: It is also explored for its antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various functional materials .
Mechanism of Action
The mechanism of action of 3-Chloro-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
L-Alaninamide: A non-chlorinated analog of 3-Chloro-L-alaninamide.
3-Chloro-D-alaninamide: The D-enantiomer of this compound.
3-Chloro-L-alanine: The parent amino acid without the amide group
Uniqueness: this compound is unique due to the presence of both the chlorine atom and the amide group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
820253-30-3 |
|---|---|
Molecular Formula |
C3H7ClN2O |
Molecular Weight |
122.55 g/mol |
IUPAC Name |
(2R)-2-amino-3-chloropropanamide |
InChI |
InChI=1S/C3H7ClN2O/c4-1-2(5)3(6)7/h2H,1,5H2,(H2,6,7)/t2-/m0/s1 |
InChI Key |
OAKKOPWDFHAUSX-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N)N)Cl |
Canonical SMILES |
C(C(C(=O)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


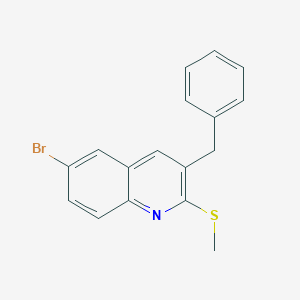
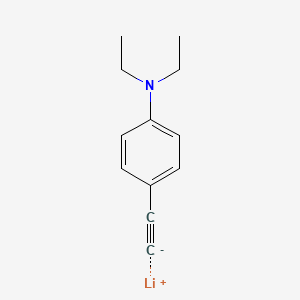
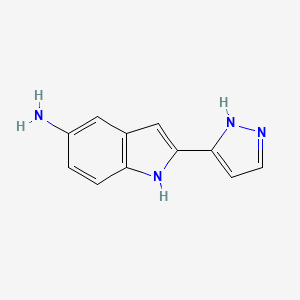
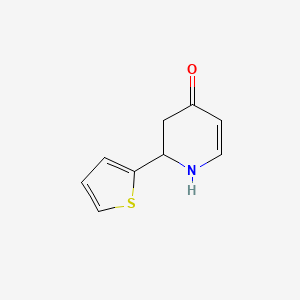
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)
![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)
